Cas no 1094717-64-2 (2-(Cyclopropylmethoxy)-5-methylaniline)
2-(Cyclopropylmethoxy)-5-methylaniline Chemical and Physical Properties
Names and Identifiers
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- 2-(Cyclopropylmethoxy)-5-methylaniline
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- Inchi: 1S/C11H15NO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3
- InChI Key: YKVZQAOWCDFVRN-UHFFFAOYSA-N
- SMILES: C1(N)=CC(C)=CC=C1OCC1CC1
2-(Cyclopropylmethoxy)-5-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1296021-50mg |
2-(cyclopropylmethoxy)-5-methylaniline |
1094717-64-2 | 50mg |
$468.0 | 2023-09-30 | ||
| Enamine | EN300-1296021-100mg |
2-(cyclopropylmethoxy)-5-methylaniline |
1094717-64-2 | 100mg |
$490.0 | 2023-09-30 | ||
| Enamine | EN300-1296021-250mg |
2-(cyclopropylmethoxy)-5-methylaniline |
1094717-64-2 | 250mg |
$513.0 | 2023-09-30 | ||
| Enamine | EN300-1296021-500mg |
2-(cyclopropylmethoxy)-5-methylaniline |
1094717-64-2 | 500mg |
$535.0 | 2023-09-30 | ||
| Enamine | EN300-1296021-1000mg |
2-(cyclopropylmethoxy)-5-methylaniline |
1094717-64-2 | 1000mg |
$557.0 | 2023-09-30 | ||
| Enamine | EN300-1296021-2500mg |
2-(cyclopropylmethoxy)-5-methylaniline |
1094717-64-2 | 2500mg |
$1089.0 | 2023-09-30 | ||
| Enamine | EN300-1296021-5000mg |
2-(cyclopropylmethoxy)-5-methylaniline |
1094717-64-2 | 5000mg |
$1614.0 | 2023-09-30 | ||
| Enamine | EN300-1296021-10000mg |
2-(cyclopropylmethoxy)-5-methylaniline |
1094717-64-2 | 10000mg |
$2393.0 | 2023-09-30 | ||
| Enamine | EN300-1296021-0.05g |
2-(cyclopropylmethoxy)-5-methylaniline |
1094717-64-2 | 0.05g |
$612.0 | 2023-06-06 | ||
| Enamine | EN300-1296021-0.1g |
2-(cyclopropylmethoxy)-5-methylaniline |
1094717-64-2 | 0.1g |
$640.0 | 2023-06-06 |
2-(Cyclopropylmethoxy)-5-methylaniline Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2-(Cyclopropylmethoxy)-5-methylaniline
Professional Introduction to Compound with CAS No. 1094717-64-2 and Product Name: 2-(Cyclopropylmethoxy)-5-methylaniline
2-(Cyclopropylmethoxy)-5-methylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 1094717-64-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This aromatic amine derivative has garnered attention due to its structural uniqueness and potential biological activities, making it a subject of extensive study in drug discovery and development. The compound's molecular structure, featuring a cyclopropylmethoxy substituent at the 2-position and a methyl group at the 5-position of aniline, contributes to its distinct chemical properties and reactivity patterns.
The cyclopropylmethoxy moiety is particularly noteworthy as it introduces a rigid, three-membered cyclic structure that can influence both the electronic distribution and steric environment of the molecule. This feature is often exploited in medicinal chemistry to modulate binding interactions with biological targets, such as enzymes or receptors. The presence of the 5-methylaniline backbone provides a classical aniline scaffold, which is well-documented for its role in various pharmacological applications. Together, these structural elements make 2-(Cyclopropylmethoxy)-5-methylaniline a versatile candidate for further exploration in synthetic chemistry and pharmacological studies.
In recent years, there has been growing interest in developing novel aniline derivatives as potential therapeutic agents. The structural motif of 2-(Cyclopropylmethoxy)-5-methylaniline aligns with this trend, as it combines the well-known properties of aniline with the unique characteristics of the cyclopropylmethoxy group. This combination has been hypothesized to enhance binding affinity and selectivity towards specific biological targets, thereby improving drug efficacy and reducing side effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies utilizing these techniques have suggested that the cyclopropylmethoxy group may interact favorably with hydrophobic pockets or aromatic residues in protein targets, while the aniline moiety can engage in hydrogen bonding or π-stacking interactions. These insights have guided synthetic modifications aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of 2-(Cyclopropylmethoxy)-5-methylaniline derivatives.
The synthesis of 2-(Cyclopropylmethoxy)-5-methylaniline involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic strategies often include nucleophilic substitution reactions, cyclization processes, and functional group interconversions. The introduction of the cyclopropylmethoxy group typically requires specialized reagents or catalysts to achieve regioselectivity and minimize unwanted side products. Advances in synthetic methodologies have made it possible to construct complex molecules like 2-(Cyclopropylmethoxy)-5-methylaniline with greater efficiency and precision, facilitating their use in downstream applications.
From a medicinal chemistry perspective, 2-(Cyclopropylmethoxy)-5-methylaniline holds promise as a scaffold for developing new drugs targeting various diseases. Its structural features suggest potential applications in areas such as oncology, inflammation, and central nervous system disorders. Preclinical studies have begun to explore its interactions with enzymes like kinases or phosphodiesterases, which are often implicated in disease pathogenesis. The results from these studies are crucial for determining whether 2-(Cyclopropylmethoxy)-5-methylaniline or its derivatives exhibit sufficient potency and selectivity to advance into human clinical trials.
The development of novel pharmaceuticals is an iterative process that relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The compound 2-(Cyclopropylmethoxy)-5-methylaniline, with its unique structural attributes, exemplifies how fundamental chemical research can lead to tangible therapeutic breakthroughs. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.
In conclusion,2-(Cyclopropylmethoxy)-5-methylaniline (CAS No. 1094717-64-2) represents a significant advancement in pharmaceutical chemistry. Its distinctive molecular architecture offers opportunities for designing next-generation therapeutics with improved efficacy and safety profiles. Ongoing research efforts are expected to yield valuable insights into its biological activities and potential clinical applications, reinforcing its importance as a compound of interest in modern drug discovery.
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